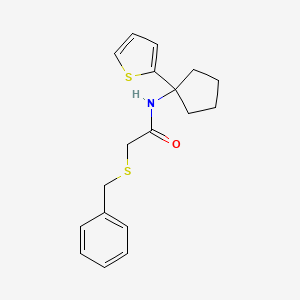

![molecular formula C11H9NO3 B2365680 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one CAS No. 72164-96-6](/img/structure/B2365680.png)

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

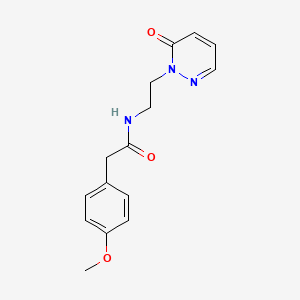

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, also known as HMC, is a synthetic compound that belongs to the group of chromone derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

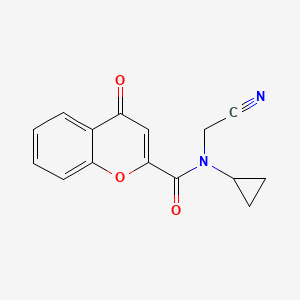

- A study by Janecki and Wąsek (2004) described the synthesis of 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are closely related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one. They used Michael addition followed by Horner–Wadsworth–Emmons reaction, providing insights into the chemical properties and synthesis pathways of similar compounds (Janecki & Wąsek, 2004).

Application in Corrosion Inhibition

- Research by El Hattak et al. (2021) explored the use of pyran-2-one derivatives for corrosion inhibition on mild steel. Their study found that these compounds, which include structures similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, can effectively inhibit corrosion, offering potential applications in industrial settings (El Hattak et al., 2021).

Antibacterial Properties

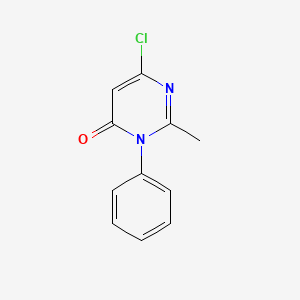

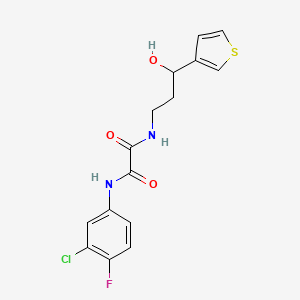

- Zhi et al. (2005) synthesized and evaluated various 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their antibacterial activity. Their findings on the inhibition of bacterial DNA polymerase and the growth of Gram-positive bacteria highlight the potential antimicrobial applications of related compounds, including 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Zhi et al., 2005).

Environmental Applications

- Ali et al. (2017) developed a functionalized resin containing motifs similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one for the removal of Cr(III) and organic dyes from water. This study underscores the environmental application of such compounds in water purification technologies (Ali et al., 2017).

Synthesis Techniques

- Wang et al. (2011) presented an ultrasound-mediated synthesis method for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one. Their work demonstrates an environmentally friendly and efficient approach for synthesizing compounds related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Wang et al., 2011).

Wirkmechanismus

- Antioxidant Properties : This compound likely acts as an antioxidant, protecting cell membranes from oxidative damage .

- Interaction with Lipid Radicals : It reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione .

Mode of Action

Eigenschaften

IUPAC Name |

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-3-10-9(4-7)11(13)8(5-12-14)6-15-10/h2-6,14H,1H3/b12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMADWYYNFSUAMK-LFYBBSHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)